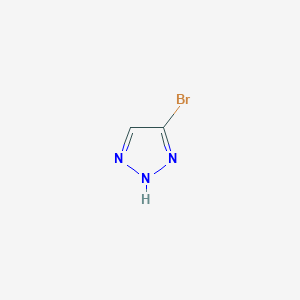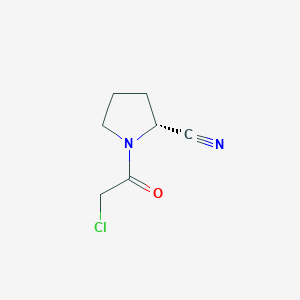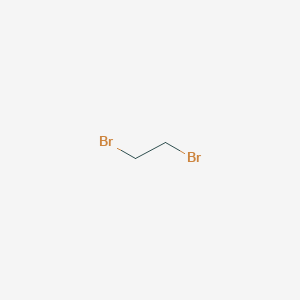
2-Methoxyacridine-9-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
RNA Activation and Scission : One derivative, 9-amino-6-chloro-2-methoxyacridine, has been shown to effectively activate RNA phosphodiester linkages for selective RNA scission by lanthanide ions. This suggests potential applications in molecular biology and genetics (Kuzuya et al., 2002).
Drug-Protein Binding Studies : Certain derivatives like 9-(4′-carboxyanilino)-6-chloro-2-methoxyacridine have potential as fluorescence probes in drug-protein binding studies, which can be significant in pharmaceutical research (Ma, Hsu, & Luzzi, 1974).
Cell Imaging : Acridine-9-ylmethyl ester, another derivative, has shown promise as a biocompatible agent for cellular uptake and cell imaging, which is crucial in biomedical research (Jana et al., 2013).
Synthesis of Acridine-Peptide Libraries : A novel synthesis method for 9-anilinoacridine-4-carboxylic acid enables the generation of acridine-peptide libraries, aiding in the discovery of nucleic acid ligands (Carlson & Beal, 2000).
Antileukemic Activity : Carboxamides and derivatives of 9-anilinoacridine show high antileukemic activity, indicating their potential in cancer therapy (Denny & Cain, 1978).
Antiparasitic Properties : Derivatives like 7-substituted 9-chloro and 9-amino-2-methoxyacridines demonstrate strong antiparasitic properties against Leishmania infantum, targeting DNA metabolism (Di Giorgio et al., 2003).
DNA Base Recognition : Studies on hydrogen bonding in DNA base recognition have shown that 2-methoxy-6-chloro-9-aminoacridine derivatives exhibit sequence specificity and interaction with adjacent guanines (Gaugain et al., 1981).
Propiedades
IUPAC Name |
2-methoxyacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOKVSIAUYBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyacridine-9-carboxylic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

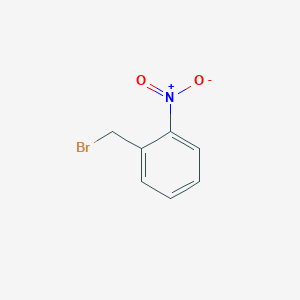
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)
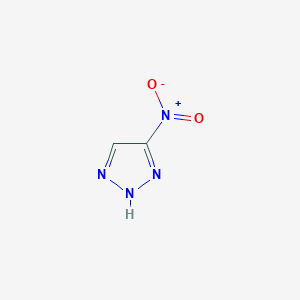

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
